4-[3,5-bis(4-formyl-3-methoxyphenyl)phenyl]-2-methoxybenzaldehyde
Overview
Description
5’-(4-Formyl-3-methoxyphenyl)-3,3’‘-dimethoxy-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is a complex organic compound characterized by its unique structure, which includes multiple methoxy and formyl groups attached to a terphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Formyl-3-methoxyphenyl)-3,3’‘-dimethoxy-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde typically involves multiple steps, including the formation of the terphenyl core and subsequent functionalization with formyl and methoxy groups. One common method involves the use of Suzuki–Miyaura coupling reactions to form the terphenyl backbone, followed by selective formylation and methoxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts and efficient purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5’-(4-Formyl-3-methoxyphenyl)-3,3’‘-dimethoxy-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5’-(4-Formyl-3-methoxyphenyl)-3,3’‘-dimethoxy-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5’-(4-Formyl-3-methoxyphenyl)-3,3’‘-dimethoxy-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The formyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Formyl-5-methoxyphenyl)benzonitrile: Similar structure but with a benzonitrile group instead of the terphenyl core.
3,4-Dimethoxybenzaldehyde: Contains methoxy and formyl groups but lacks the extended terphenyl structure.
Uniqueness
5’-(4-Formyl-3-methoxyphenyl)-3,3’‘-dimethoxy-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is unique due to its combination of multiple methoxy and formyl groups on a terphenyl backbone, providing a versatile platform for further functionalization and applications in various fields.
Properties
IUPAC Name |
4-[3,5-bis(4-formyl-3-methoxyphenyl)phenyl]-2-methoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O6/c1-34-28-13-19(4-7-22(28)16-31)25-10-26(20-5-8-23(17-32)29(14-20)35-2)12-27(11-25)21-6-9-24(18-33)30(15-21)36-3/h4-18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYWRJDCNVCHHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)C3=CC(=C(C=C3)C=O)OC)C4=CC(=C(C=C4)C=O)OC)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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